1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
CAS No.: 116823-32-6
Cat. No.: VC20808347
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116823-32-6 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) |
| Standard InChI Key | URCBHRLIPUAWTF-UHFFFAOYSA-N |
| SMILES | C1C(CC1(C(=O)O)N)CO |
| Canonical SMILES | C1C(CC1(C(=O)O)N)CO |
Introduction
Chemical Structure and Properties
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid features a constrained cyclobutane ring with three key functional groups: an amino group at position 1, a carboxylic acid group also at position 1, and a hydroxymethyl group at position 3. This structural arrangement contributes to its unique chemical behavior and biological properties.
The compound is defined by the following chemical parameters:
| Property | Value |
|---|---|
| Chemical Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| Key Functional Groups | Amino group, Hydroxymethyl group, Carboxylic acid |
| CAS Numbers | 1555492-59-5, 109794-96-9 |
| SMILES Notation | NC1(C(=O)O)CC(CO)C1 |
The stereochemistry of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is particularly significant, as it exists in different stereoisomeric forms including cis and trans configurations. These stereoisomers can exhibit different biological activities and properties, making stereochemical control important in both synthesis and application.
Natural Occurrence
This compound has been identified in various plant species, particularly within the genus Ateleia. It has been isolated from plants such as Ateleia arsenii and Ateleia gummifera, where it occurs in leaves and seeds predominantly as the (RS,3SR)-stereoisomer. The natural occurrence of this non-standard amino acid in plants suggests potential ecological roles, possibly in plant defense mechanisms or specialized metabolic pathways.
Research into the natural distribution and concentration of this compound across different plant species remains limited, highlighting an area for potential future investigation.
Synthesis Methods
Laboratory Synthesis
Several synthetic routes have been developed to produce 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid in laboratory settings. One common approach involves the cyclization of appropriate precursors under controlled reaction conditions. For example, the cyclization of 3-(hydroxymethyl)cyclobutanone with an amine source can yield the desired compound.
A more elaborate synthetic pathway was described in research related to iodinated analogs. This approach starts from allylbenzylether and proceeds through multiple steps:
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Formation of 1-[N-(tert-butoxycarbonyl)amino]-3-hydroxymethyl-cyclobutane-1-carboxylic acid tert-butyl esters
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Protection of the amino group
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Esterification
Industrial Production
Chemical Reactivity
The reactivity of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is primarily governed by its three functional groups: the carboxylic acid, the primary amine, and the hydroxymethyl group. Each of these groups participates in distinct chemical transformations.
Carboxylic Acid Reactions
The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohol using appropriate reducing agents
Amino Group Reactions
The amino group can participate in various transformations:
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N-acylation with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Formation of carbamates with chloroformates
Hydroxymethyl Group Reactions
The hydroxymethyl group can be selectively oxidized under controlled conditions. For instance, manganese dioxide (MnO2) can selectively oxidize the hydroxymethyl group without affecting the amino or carboxylic acid groups.
Biological Significance
Receptor Interactions
Research indicates that cyclobutane-based amino acids can interact with various biological receptors. Of particular interest is their potential activity at NMDA (N-methyl-D-aspartate) receptors, where some structurally similar compounds have shown antagonistic activity.
Structure-Activity Relationships
The biological activity of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and related compounds is strongly influenced by their three-dimensional structure. The constrained cyclobutane ring limits conformational flexibility, potentially leading to more selective interactions with biological targets.
Key structure-activity observations include:
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The position and orientation of the hydroxymethyl group significantly impact receptor binding and transport properties
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The amino and carboxylic acid groups are essential for recognition by amino acid transporters
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Stereochemistry plays a crucial role in determining biological activity, with different stereoisomers exhibiting varied potencies and selectivities
Analytical Methods
Several analytical techniques have been employed to characterize 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and monitor its synthesis:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly useful for determining the structure and stereochemistry of this compound and its derivatives. In the synthesis of related iodinated compounds, 1H NMR was used to confirm the exclusive formation of trans (E) isomers of certain intermediates .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly employed for purification and analysis of amino acids, including non-standard ones like 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. For radioiodinated analogs, radio-HPLC has been used to determine radiochemical purity .
Future Research Directions
Research on 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid remains an active field with several promising directions for future investigation:
Enhanced Imaging Applications
Further optimization of cyclobutane-based amino acids as imaging agents could lead to improved diagnostic tools for brain tumors and other cancers. The promising results obtained with iodinated analogs suggest that additional modifications might yield compounds with even more favorable properties .
Structure-Activity Relationship Studies
More comprehensive studies on the relationship between structure and biological activity could help identify the optimal stereochemistry and substitution patterns for specific applications. This research would benefit from computational modeling to predict interactions with biological targets.
Natural Role Investigation
Further research into the natural occurrence and ecological role of this compound in plants could provide insights into its evolutionary significance and potential applications in agricultural science.
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